molecular formula C15H17N3O2S B2701699 2-(4-ethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide CAS No. 1021225-50-2

2-(4-ethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide

Cat. No.: B2701699
CAS No.: 1021225-50-2
M. Wt: 303.38
InChI Key: OHNURBIUOUINOX-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring substituted with a methylthio group and an acetamide moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the pyridazine ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyridazine ring is formed through cyclization reactions.

    Introduction of the methylthio group: The methylthio group is introduced via nucleophilic substitution reactions, often using methylthiol or related reagents.

    Attachment of the acetamide moiety: The final step involves the acylation of the pyridazine ring with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide moiety can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving pyridazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridazine ring and its substituents could play a role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    2-(4-ethoxyphenyl)-N-(6-(ethylthio)pyridazin-3-yl)acetamide: Similar structure with an ethylthio group instead of a methylthio group.

Uniqueness

2-(4-ethoxyphenyl)-N-(6-(methylthio)pyridazin-3-yl)acetamide is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(6-methylsulfanylpyridazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-20-12-6-4-11(5-7-12)10-14(19)16-13-8-9-15(21-2)18-17-13/h4-9H,3,10H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNURBIUOUINOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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